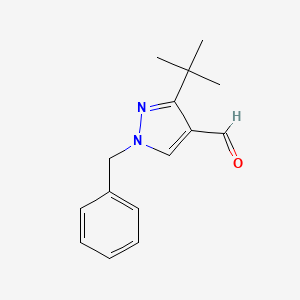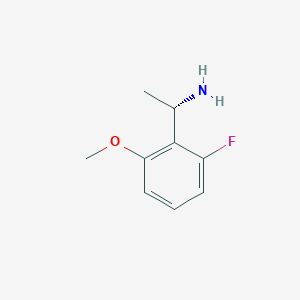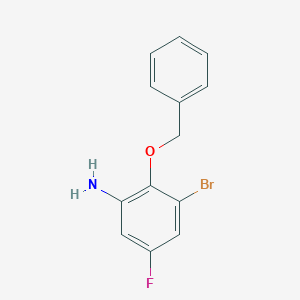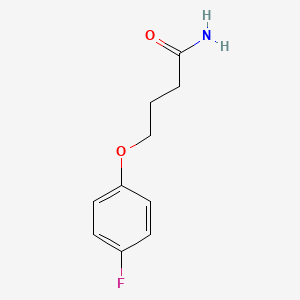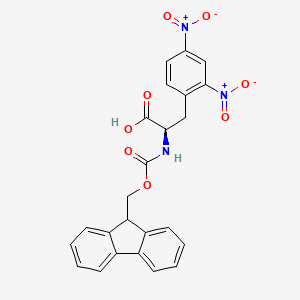
Fmoc-D-2,4-dinitrophenylalanine
Vue d'ensemble
Description
Fmoc-D-2,4-dinitrophenylalanine is a chemical compound with the molecular formula C24H19N3O8 and a molecular weight of 477.43 . It is a yellowish powder and is used for research purposes .
Molecular Structure Analysis
The molecular structure of Fmoc-D-2,4-dinitrophenylalanine is represented by the formula C24H19N3O8 . More detailed structural analysis is not available in the search results.Chemical Reactions Analysis
The Fmoc group is known to be rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The Fmoc group is also known to be base-labile .Physical And Chemical Properties Analysis
Fmoc-D-2,4-dinitrophenylalanine is a yellowish powder . It has a molecular weight of 477.43 and a melting point of 175-181°C . It should be stored at 0-8°C .Applications De Recherche Scientifique
Self-Assembly and Optical Property Modulation
Fmoc-modified amino acids, such as Fmoc-diphenylalanine and related derivatives, have shown significant potential in self-assembly and hydrogelation, leading to various applications in nanotechnology and materials science. The self-assembly propensity of these compounds can be modulated by factors such as pH, contributing to the formation of structures like plate-like crystals and nanovesicles. This self-organization significantly affects the optical properties of the Fmoc group, making these compounds suitable for applications in optical materials and quantum-well confined structures (Tao et al., 2015).
Mechanical Properties and Hydrogelation
The mechanical properties of Fmoc-diphenylalanine hydrogels, an important aspect of their functionality, have been a subject of study. It has been noted that the pH significantly influences these properties, which has implications for the design and development of novel materials. Understanding the factors that contribute to the variability in the reported mechanical properties of these hydrogels is crucial for their application in diverse fields (Raeburn et al., 2012).
Biomedical Applications
Fmoc-protected amino acids and their self-assembling properties have been explored for various biomedical applications. The antibacterial and anti-inflammatory capabilities of nanoassemblies formed by these compounds have been reported. Their integration into biomedical materials like resin-based composites demonstrates their potential in creating materials that inhibit bacterial growth without compromising mechanical and optical properties, making them suitable for a range of biomedical applications (Schnaider et al., 2019).
Safety And Hazards
Orientations Futures
The Fmoc group, including Fmoc-D-2,4-dinitrophenylalanine, continues to be a subject of research. For instance, studies are being conducted to optimize the Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis . Additionally, Fmoc-modified amino acids and short peptides are being investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .
Propriétés
IUPAC Name |
(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAAJIMRIRWEU-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-2,4-dinitrophenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



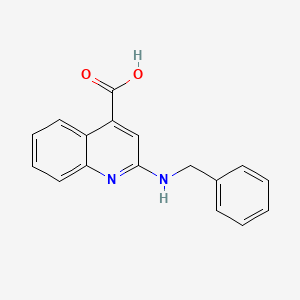
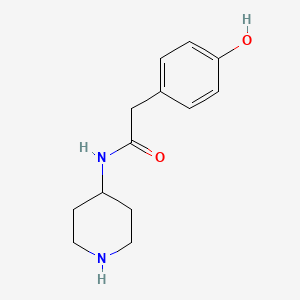
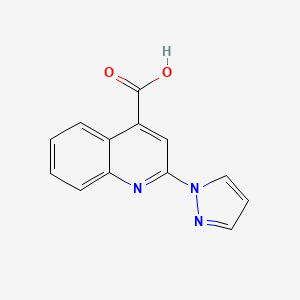
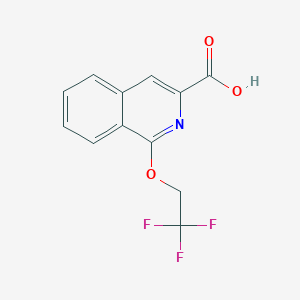
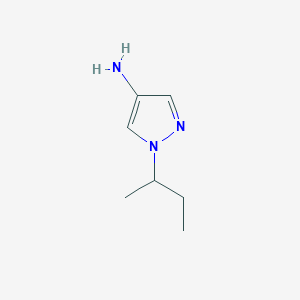
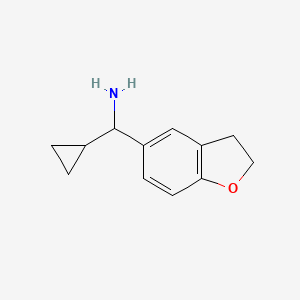
![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)
![2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1438292.png)
![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)
